Tert-butyl 3-formyl-4-hydroxyphenylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRPXIWFPWEAQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461294 | |
| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402826-43-1 | |
| Record name | Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Strategy
The preparation of tert-butyl 3-formyl-4-hydroxyphenylcarbamate typically employs the protection of an amino or hydroxy group on a substituted phenyl ring using the tert-butoxycarbonyl (Boc) protecting group. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions, commonly in the presence of a base such as triethylamine or sodium bicarbonate in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).
The formyl group (aldehyde) is usually present on the aromatic ring prior to the carbamate formation or introduced via selective formylation reactions such as the Reimer-Tiemann reaction or Vilsmeier-Haack formylation on a hydroxyphenyl precursor.
Representative Synthetic Procedure
- Starting Material: 3-amino-4-hydroxybenzaldehyde or 3-formyl-4-hydroxyaniline derivatives.
- Step 1: Dissolution of the amino-hydroxy aromatic compound in dry THF.
- Step 2: Slow addition of di-tert-butyl dicarbonate (Boc2O) at 0°C with stirring.
- Step 3: Reaction mixture allowed to warm to room temperature and stirred for 10–12 hours.
- Step 4: Concentration of the reaction mixture under reduced pressure.
- Step 5: Purification by recrystallization or chromatography to isolate this compound.
This method yields the carbamate-protected compound with the formyl and hydroxy groups intact, suitable for further synthetic manipulations.
Alternative Approaches
- Direct Carbamate Formation: Reaction of 3-formyl-4-hydroxyphenol with Boc2O in the presence of a base to protect the phenolic OH group.
- Sequential Functionalization: Protecting the amino group first with Boc, followed by selective formylation of the aromatic ring.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Tetrahydrofuran (THF), DCM | Dry solvents preferred to avoid hydrolysis |
| Temperature | 0°C to room temperature | Slow addition at 0°C to control reaction rate |
| Base | Triethylamine, sodium bicarbonate | Neutralizes acid byproducts |
| Reaction Time | 10–12 hours | Ensures complete conversion |
| Purification Method | Vacuum concentration, recrystallization, chromatography | To obtain pure product |
Research Findings and Data on Preparation
- The carbamate formation via Boc2O is highly efficient and yields the desired tert-butyl carbamate with minimal side reactions.
- The formyl group remains stable under the mild reaction conditions used for Boc protection, preserving the aldehyde functionality.
- The hydroxy group on the aromatic ring can be selectively protected or left free depending on the synthetic goals.
- The product is typically isolated as a solid with good purity and characterized by spectroscopic methods (NMR, IR, MS).
Summary Table of Preparation Methods
Analytical and Characterization Notes
- NMR Spectroscopy: Confirms the presence of the tert-butyl group, carbamate NH, aromatic protons, hydroxy, and aldehyde signals.
- IR Spectroscopy: Characteristic carbamate carbonyl stretch (~1700 cm⁻¹), aldehyde C=O (~1720 cm⁻¹), and phenolic OH (~3200-3500 cm⁻¹).
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 237.25 g/mol.
- Purity Assessment: HPLC or TLC used to confirm reaction completion and product purity.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The formyl group (-CHO) is susceptible to redox reactions under controlled conditions.
-
Mechanistic Insight : The formyl group’s carbonyl carbon undergoes nucleophilic attack during reduction (e.g., by NaBH₄), while strong oxidants like KMnO₄ may degrade the carbamate under acidic conditions.
Nucleophilic Additions
The formyl group participates in condensation reactions, forming imines or hydrazones.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Schiff Base Formation | Aniline, AcOH, reflux | Imine derivative | Ligand design for metal complexes |
| Hydrazone Synthesis | Hydrazine hydrate, EtOH | Hydrazone derivative | Bioconjugation or crystallography |
-
Key Example : Reaction with hydroxylamine hydrochloride yields an oxime, useful for stabilizing aldehydes in synthetic intermediates .
Protection/Deprotection Strategies
The phenolic -OH and Boc groups require selective protection to direct reactivity.
| Functional Group | Protection Method | Deprotection Method |
|---|---|---|
| Phenolic -OH | Acetylation (Ac₂O, pyridine) | NaOH/MeOH hydrolysis |
| Boc Carbamate | N/A | TFA/DCM (cleavage to free amine) |
-
Impact : Acetylation of the -OH group allows selective formyl modification, while Boc removal enables further functionalization of the aromatic amine .
Electrophilic Aromatic Substitution
The phenolic -OH directs electrophiles to ortho/para positions, but steric effects from the Boc group influence regioselectivity.
| Reaction | Reagents | Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-Formyl-4-hydroxy-5-nitrophenylcarbamate |
| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivative at C5 |
-
Note : The formyl group at C3 deactivates the ring but does not override the -OH’s directing effects .
Cross-Coupling Reactions
The formyl group can act as a directing group in transition-metal-catalyzed reactions.
| Reaction Type | Catalysts/Conditions | Outcome |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives |
| Heck Reaction | Pd(OAc)₂, alkene | Alkenylated products |
Stability and Side Reactions
Scientific Research Applications
Organic Synthesis
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate serves as a building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
- Reduction : The formyl group can be reduced to an alcohol.
- Substitution : The hydroxyl group can engage in substitution reactions to create ethers or esters.
These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and other fine chemicals.
Medicinal Chemistry
The compound's structure suggests potential biological activity , particularly in the development of pharmaceuticals. Preliminary studies indicate that it may possess:
- Antioxidant properties : The phenolic structure can scavenge free radicals.
- Anti-inflammatory effects : It may inhibit inflammatory pathways.
- Antimicrobial activity : Its reactivity with biological targets suggests potential use against pathogens .
A notable study investigated its role in preventing amyloid beta aggregation, which is significant in Alzheimer's disease research. The compound demonstrated moderate protective effects on astrocytes against amyloid beta-induced toxicity .
Case Study 1: Synthesis of Bioactive Molecules
In one research scenario, this compound was utilized as an intermediate in synthesizing bioactive compounds targeting cancer cells. The synthesis involved several steps where the compound was modified to enhance its efficacy against specific cancer types. The final products exhibited significant cytotoxicity against tumor cell lines, indicating the compound's utility in drug development .
Case Study 2: Antioxidant Activity Assessment
Another study focused on assessing the antioxidant activity of this compound. Various assays demonstrated that the compound could effectively reduce oxidative stress markers in vitro. This finding supports its potential application as a therapeutic agent for oxidative stress-related diseases .
Industrial Applications
In the industrial sector, this compound is positioned as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo multiple chemical transformations makes it suitable for large-scale production processes aimed at creating complex organic compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4-hydroxyphenylcarbamate involves the protection of amine groups through the formation of carbamates. The Boc protecting group is stable under a variety of conditions but can be removed using strong acids such as trifluoroacetic acid (TFA). The removal of the Boc group generates a tert-butyl carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
tert-Butyl 4-hydroxyphenylcarbamate: Similar structure but lacks the formyl group.
tert-Butyl 3-formylphenylcarbamate: Similar structure but lacks the hydroxy group.
Uniqueness
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is unique due to the presence of both formyl and hydroxy groups, which provide additional functionalization options for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis.
Biological Activity
Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a chemical compound with significant potential in medicinal chemistry, particularly noted for its biological activities. With a molecular formula of C13H17N1O4 and a molecular weight of approximately 237.26 g/mol, this compound features a tert-butyl group, a formyl group, and a hydroxyphenyl moiety. These structural characteristics contribute to its unique properties and potential therapeutic applications.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α. This interaction could provide a basis for its application in treating inflammatory diseases.
Antioxidant Activity
In addition to its anti-inflammatory properties, this compound may possess antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of the hydroxy group in the structure is often associated with enhanced antioxidant activity, which could be beneficial in various therapeutic contexts.
Cancer Therapeutics
Emerging evidence suggests that this compound could have applications in cancer therapy . It has shown potential in inhibiting specific cancer cell lines, indicating its ability to interfere with cancer cell proliferation or survival mechanisms. Such activities warrant further investigation into its efficacy as an anticancer agent.
The precise mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding Affinity : The compound may exhibit binding affinity with various biological targets, including enzymes and receptors involved in inflammation and cell signaling pathways. This binding could modulate their activity and lead to therapeutic effects.
- Cell Signaling Modulation : By influencing cellular signaling pathways, the compound may alter the expression of genes associated with inflammation and cancer progression .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated that this compound can reduce cell death induced by inflammatory agents like Aβ 1-42 in astrocyte cultures. It showed a moderate protective effect, improving cell viability significantly when co-administered with Aβ 1-42 .
Summary of Experimental Results
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction in TNF-α production | |
| Antioxidant | Potential to neutralize free radicals | |
| Cancer therapy | Inhibition of specific cancer cell lines |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl 3-formyl-4-hydroxyphenylcarbamate?
Methodological Answer:
- Reductive Amination : A two-step approach involves coupling a formyl-containing phenylamine precursor with tert-butyl carbamate. For example, tert-butyl (3-fluoro-2-formylphenyl)carbamate was synthesized using dichloromethane as a solvent and MgSO₄ as a desiccant, followed by sodium borohydride reduction .
- Protection/Deprotection Strategies : The tert-butyl carbamate group can be introduced via Boc protection of the amine group under anhydrous conditions, as seen in the synthesis of tert-butyl (4-oxo-4-arylbutan-2-yl)carbamates using THF and Grignard reagents .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling (e.g., using arylboronic acids and Pd catalysts) can introduce aryl groups to the phenyl ring, as demonstrated in tert-butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate synthesis .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR can identify the tert-butyl group (δ ~1.3 ppm for 9H), formyl proton (δ ~9-10 ppm), and hydroxyl proton (δ ~5-6 ppm, broad). For analogs like tert-butyl (4-bromophenyl)carbamate, NMR confirmed substituent positions .
- IR Spectroscopy : Key peaks include C=O stretch (carbamate, ~1700 cm⁻¹) and aldehyde C=O (~1720 cm⁻¹).
- Mass Spectrometry : High-resolution MS can verify molecular weight (e.g., tert-butyl derivatives with exact masses calculated in ).
Q. What factors influence the stability of this compound under storage?
Methodological Answer:
- Temperature : Store at –20°C in inert atmospheres to prevent decomposition, as tert-butyl carbamates degrade at elevated temperatures (e.g., tert-butyl (4-bromophenyl)carbamate has a melting point of 103–106°C ).
- pH Sensitivity : Avoid strongly acidic/basic conditions, which hydrolyze the carbamate group. Stability studies on analogs show decomposition in aqueous HCl/NaOH .
- Light Exposure : Protect from UV light to prevent aldehyde oxidation or carbamate cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing substituents to the phenyl ring of tert-butyl carbamates?
Methodological Answer:
- Catalyst Screening : Use Pd(PPh₃)₄ for Suzuki couplings (e.g., 96% yield for tert-butyl (4'-fluoro-3-nitro-[1,1'-biphenyl]-4-yl)carbamate ).
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates in cross-coupling .
- Temperature Control : Low temperatures (0°C) improve selectivity in Grignard additions to avoid side reactions .
Q. What mechanistic insights explain the reactivity of the formyl group in this compound?
Methodological Answer:
- Nucleophilic Additions : The aldehyde group undergoes condensation with amines (e.g., reductive amination with 2-(tetrahydro-2H-thiopyran-4-yl)ethanamine ).
- Electrophilic Aromatic Substitution : The electron-withdrawing formyl group directs substituents to meta/para positions, as seen in nitration or halogenation of similar carbamates .
Q. How can this compound be applied in drug discovery?
Methodological Answer:
- Enzyme Inhibition : The formyl group can act as a warhead in covalent inhibitors (e.g., fluorinated pyridine carbamates targeting kinases ).
- Prodrug Design : The tert-butyl carbamate serves as a protective group for amine functionalities, enhancing bioavailability in analogs like triazolopyrazine derivatives .
Q. What analytical challenges arise in quantifying degradation products of tert-butyl carbamates?
Methodological Answer:
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydrolyzed products (e.g., tert-butyl alcohol and phenolic amines ).
- Stress Testing : Accelerated degradation studies under heat, light, and humidity identify major breakdown pathways .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported yields for tert-butyl carbamate syntheses?
Methodological Answer:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., incomplete Boc protection lowers yields ).
- Purification Methods : Flash chromatography (PE/EA gradients) improves purity, as shown in tert-butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate isolation (95% yield vs. 78% in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
